molecular formula C27H25ClN2O3 B014790 N-(2-Phenylethyl)indomethacin Amide CAS No. 261766-32-9

N-(2-Phenylethyl)indomethacin Amide

Cat. No. B014790
M. Wt: 460.9 g/mol
InChI Key: VYDBTNADENXYSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indomethacin derivatives, including amide variations, often involves the amidation of the carboxylic acid group present in indomethacin. This process can generate potent and selective inhibitors of cyclooxygenase-2 (COX-2), with studies revealing that the esterification/amidation of indomethacin enhances its selectivity towards COX-2 inhibition. Reverse ester/amide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, displaying potency in the low nanomolar range (A. Kalgutkar et al., 2005).

Molecular Structure Analysis

The structural characterization of indomethacin complexes, including those with zinc, has been studied. Such complexes can exhibit unusual binding patterns, where both monomeric and dimeric forms are observed. The crystal structures of various Zn-indomethacin complexes have been determined, showcasing the adaptability and complex structural behavior of indomethacin derivatives in the presence of metal ions (Qing-di Zhou et al., 2000).

Chemical Reactions and Properties

Indomethacin derivatives undergo various chemical reactions, including hydrolysis, which can significantly impact their stability and efficacy as drugs. The acid-catalyzed hydrolysis of indomethacin has been studied, revealing complex mechanisms that dictate the stability of its derivatives. Such insights are crucial for designing more stable and effective indomethacin-based medications (B. García et al., 2006).

Physical Properties Analysis

The physical properties of indomethacin and its derivatives, such as solubility, play a significant role in their pharmacokinetic profiles. Indomethacin's solubility can be modified through the formation of salts or complexes, potentially enhancing its bioavailability. Studies on pharmaceutical salts of indomethacin have shown increased solubility in various pH buffer mediums, which is beneficial for drug formulation (Q. Fu et al., 2019).

Chemical Properties Analysis

The chemical properties of indomethacin derivatives, including "N-(2-Phenylethyl)indomethacin Amide," are influenced by their structural modifications. These alterations can affect their interaction with biological targets, such as COX-2, and modify their pharmacological effects. The synthesis and evaluation of indomethacin analogs as potential anti-inflammatory and analgesic agents highlight the importance of chemical modifications in developing new therapeutic agents with improved efficacy and reduced side effects (Khaled R. A. Abdellatif et al., 2016).

Scientific Research Applications

1. Biochemistry - COX-2 Inhibition

“N-(2-Phenylethyl)indomethacin Amide” is a reversible, potent, and selective COX-2 inhibitor . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . COX-2 is an inducible and short-lived isoform that is stimulated by endotoxin, cytokines, and mitogens . It plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system .

Method of Application

“N-(2-Phenylethyl)indomethacin Amide” inhibits human recombinant COX-2 and ovine COX-1 with IC50 values of 0.06 and >66 μM, respectively . It is over 1000 times less potent as an inhibitor of ovine COX-1 .

Results and Outcomes

In the carageenan-induced foot pad edema assay, oral administration of “N-(2-Phenylethyl)indomethacin Amide” showed anti-inflammatory activity .

2. Cancer Research

“N-(2-Phenylethyl)indomethacin Amide” has been reported to show anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .

Method of Application

The specific methods of application in cancer research can vary widely depending on the type of cancer being studied, the experimental model used (such as cell culture or animal models), and the specific research questions being addressed .

Results and Outcomes

While the specific results and outcomes can also vary widely, the overall goal of this type of research is to understand the mechanisms by which “N-(2-Phenylethyl)indomethacin Amide” exerts its effects and to evaluate its potential as a therapeutic agent in the treatment of cancer .

3. Inhibitor of COX-2

“N-(2-Phenylethyl)indomethacin Amide” is an aromatic amide of indomethacin recently reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 60 nM and 125 nM, respectively .

Method of Application

The compound is used in research settings, where it is typically dissolved in an appropriate solvent and then applied to the experimental system at a concentration determined by the specific experimental design .

Results and Outcomes

The specific results and outcomes can vary widely depending on the experimental system and the specific research questions being addressed .

4. Anti-Inflammatory, Antiangiogenic, and Cancer Chemopreventive Activity

“N-(2-Phenylethyl)indomethacin Amide” shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .

Method of Application

The specific methods of application can vary widely depending on the type of model being used and the specific research questions being addressed .

Results and Outcomes

While the specific results and outcomes can also vary widely, the overall goal of this type of research is to understand the mechanisms by which “N-(2-Phenylethyl)indomethacin Amide” exerts its effects and to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBTNADENXYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274424
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Phenylethyl)indomethacin Amide

CAS RN

261766-32-9
Record name Indomethacin phenethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261766329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Phenylethyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Holt, B Paylor, L Boldrup, K Alajakku… - European journal of …, 2007 - Elsevier
There is evidence in the literature that the nonsteroidal anti-inflammatory drugs indomethacin and ibuprofen can interact with the cannabinoid system both in vitro and in vivo. In the …
H Cho, HH Tai - Prostaglandins, leukotrienes and essential fatty acids, 2002 - Elsevier
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes NAD + -dependent oxidation of 15(S)-hydroxyl group of prostaglandins and has been considered a key enzyme …
M Horbowicz, W Wiczkowski, T Sawicki… - Acta Biochimica …, 2015 - ojs.ptbioch.edu.pl
Methyl jasmonate has a strong effect on secondary metabolizm in plants, by stimulating the biosynthesis a number of phenolic compounds and alkaloids. Common buckwheat (…
Number of citations: 7 ojs.ptbioch.edu.pl
MC Schulz, M Gekle, G Schwerdt - … et Biophysica Acta (BBA)-Molecular Cell …, 2019 - Elsevier
Background Chronic nephropathies result from different pathogenic agents, including nutritional factors triggering vicious pathophysiological cycles. Ochratoxin A (OTA) is a globally …
EL Hawksworth - 2018 - ro.uow.edu.au
Colorectal cancer (CRC) is the second most common cancer in both men and women in Australia. The upregulation of cyclooxygenase-2 (COX-2), an enzyme involved in the …
Number of citations: 2 ro.uow.edu.au

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